molecular formula C8H6BrN3 B1289182 2-bromo-6-(1H-imidazol-1-yl)pyridine CAS No. 463336-62-1

2-bromo-6-(1H-imidazol-1-yl)pyridine

Cat. No.: B1289182
CAS No.: 463336-62-1
M. Wt: 224.06 g/mol
InChI Key: WVRRNPCZPYDPPW-UHFFFAOYSA-N
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Description

2-Bromo-6-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-(1H-imidazol-1-yl)pyridine typically involves the bromination of 6-(1H-imidazol-1-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation or reduction reactions, depending on the reagents used.

    Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed in these reactions.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound .

Scientific Research Applications

2-Bromo-6-(1H-imidazol-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is employed in the study of biological pathways and mechanisms, often as a probe or ligand in biochemical assays.

    Industrial Applications: The compound finds use in the synthesis of agrochemicals and other industrially relevant chemicals.

Comparison with Similar Compounds

    2-Bromo-6-(1H-imidazol-1-yl)benzene: Similar structure but with a benzene ring instead of pyridine.

    2-Chloro-6-(1H-imidazol-1-yl)pyridine: Chlorine atom instead of bromine.

    6-(1H-Imidazol-1-yl)pyridine: Lacks the bromine atom.

Uniqueness: 2-Bromo-6-(1H-imidazol-1-yl)pyridine is unique due to the presence of both a brominated pyridine ring and an imidazole moiety.

Biological Activity

2-Bromo-6-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that combines a brominated pyridine ring with an imidazole moiety. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential applications in drug development and biochemical research.

Structural Characteristics

The compound features a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with an imidazole group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

Targets of Action : Imidazole-containing compounds, including this compound, are known to interact with multiple biological targets. This includes enzymes, receptors, and other biomolecules involved in critical biochemical pathways.

Mode of Action : The biological effects of this compound can be attributed to its ability to form hydrogen bonds and coordinate with metal ions in enzymatic active sites. For example, the imidazole nitrogen can bind to metal centers like iron, which is crucial for the activity of various metalloproteins .

Antimicrobial Properties

Research indicates that derivatives of imidazole and pyridine exhibit significant antimicrobial activity. The compound has shown effectiveness against various strains of bacteria and fungi. For instance, studies have reported that similar compounds demonstrate minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Imidazole derivatives have been explored for their potential as anticancer agents. The mechanism often involves the inhibition of enzymes that are overexpressed in cancer cells, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune suppression within the tumor microenvironment. Compounds similar to this compound have been developed as IDO inhibitors, showing promise in enhancing anti-tumor immunity .

Case Study 1: Enzyme Inhibition

A systematic study focused on phenyl-imidazole derivatives demonstrated that modifications to the imidazole ring could significantly enhance binding affinity to IDO. This suggests that structural variations in compounds like this compound could lead to improved therapeutic agents targeting immune suppression in cancer .

Case Study 2: Antimicrobial Efficacy

In vitro evaluations have shown that imidazole-pyridine derivatives exhibit potent antimicrobial activities against both Gram-positive and Gram-negative bacteria. A comparative study revealed that compounds with halogen substitutions, such as bromine, significantly increased their antibacterial potency .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compound Brominated pyridine with imidazoleAntimicrobial, anticancer
4-Phenyl-imidazole Phenyl group on imidazolePotent IDO inhibitor
6-(1H-Imidazol-1-yl)pyridine Lacks bromineReduced potency compared to brominated analogs

Future Directions

The ongoing research into imidazole-containing compounds suggests a promising future for derivatives like this compound in drug development. The exploration of its structure-activity relationship (SAR) will likely yield new compounds with enhanced efficacy against various diseases, including infections and cancer.

Properties

IUPAC Name

2-bromo-6-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRRNPCZPYDPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623310
Record name 2-Bromo-6-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463336-62-1
Record name 2-Bromo-6-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 2,6-dibromopyridine (2.0 g, 8.3 mmol) and imidazole sodium salt (1.0 g, 10.5 mmol) in dimethylsulfoxide (10 ml) was heated at 100° C. for 36 h. After cooling to ambient temperature the reaction was diluted with water and extracted into dichloromethane. Combined organic extracts were washed with water and saturated brine then dried over magnesium sulfate, filtered and evaporated in vacuo to give a solid. Purification by chromatography on silica gel eluting with dichloromethane, then dichloromethane containing 5% methanol, gave 2-bromo-6-(1H-imidazol-1-yl)pyridine (0.18 g) as an off-white solid: δH (400 MHz, CDCl3) 7.20 (1H, m), 7.32 (1H, d, J 8), 7.47 (1H, d, J 8), 7.62 (1H, m), 7.68 (1H, dd, J 8 and 8), 8.35 (1H, s); m/z (ES+) 224/226 (M++H).
Quantity
2 g
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reactant
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1 g
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reactant
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Quantity
10 mL
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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